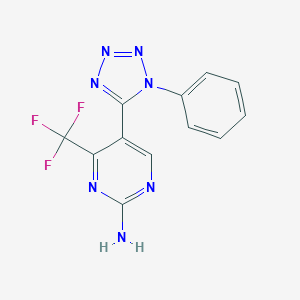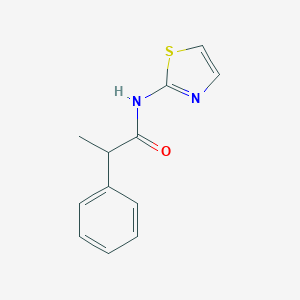
2-phenyl-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiazole derivatives. It is widely used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various cellular pathways. For instance, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
2-phenyl-N-(1,3-thiazol-2-yl)propanamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, it has been shown to reduce the levels of lipid peroxidation products, which are markers of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its broad spectrum of activity against various diseases. It has been reported to exhibit potent activity against cancer, bacteria, fungi, and inflammation. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-phenyl-N-(1,3-thiazol-2-yl)propanamide. One of the areas of focus is the development of novel derivatives with improved efficacy and bioavailability. Another area of focus is the investigation of the mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide, which can help to identify new targets for therapeutic intervention. Furthermore, the potential use of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in combination with other drugs or therapies is also an area of interest. Finally, the development of new delivery systems for 2-phenyl-N-(1,3-thiazol-2-yl)propanamide can help to improve its bioavailability and efficacy.
In conclusion, 2-phenyl-N-(1,3-thiazol-2-yl)propanamide is a promising chemical compound that has potential therapeutic properties. Its broad spectrum of activity against various diseases, low toxicity, and relatively simple synthesis method make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved efficacy and bioavailability.
Synthesis Methods
The synthesis of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide involves the reaction between 2-phenylthiourea and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield and purity. This method has been reported in several research articles and is considered a reliable and efficient method for synthesizing 2-phenyl-N-(1,3-thiazol-2-yl)propanamide.
Scientific Research Applications
2-phenyl-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic activities. Several research studies have investigated the use of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in the treatment of various diseases such as cancer, bacterial infections, and inflammation.
properties
Product Name |
2-phenyl-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-phenyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12N2OS/c1-9(10-5-3-2-4-6-10)11(15)14-12-13-7-8-16-12/h2-9H,1H3,(H,13,14,15) |
InChI Key |
RUWBQESMSKMVFE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
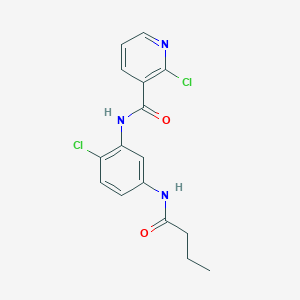
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258158.png)
![5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
![7-Chloro-2-(4-chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258161.png)
![2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258163.png)
![2-(4-Ethylphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258164.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)
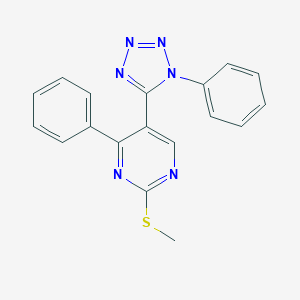
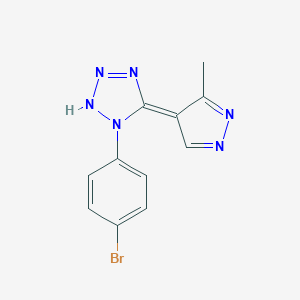
![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)
